N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide
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Overview
Description
“N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide” is a complex organic compound. It contains a benzimidazole group, which is a fused benzene and imidazole ring, and an acetamide group, which is a combination of acetic acid and an amide .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple aromatic rings and functional groups. The benzimidazole group is a planar, aromatic, and heterocyclic entity. The acetamide group would add polarity to the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the benzimidazole and acetamide groups. The benzimidazole group is aromatic and relatively stable, but can participate in electrophilic substitution reactions. The acetamide group can undergo hydrolysis, among other reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, compounds with these functional groups have moderate to high polarity, and may have significant solubility in polar solvents .Scientific Research Applications
Synthesis and Antimicrobial Activity
Sulphonamide derivatives, including those related to N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide, have been synthesized and shown to display good antimicrobial activity. For example, a study demonstrated the reactivity of 2-bromo-N-(phenylsulfonyl)acetamide derivatives towards various nitrogen-based nucleophiles, producing compounds with significant antimicrobial properties. These findings suggest the potential for developing new antimicrobial agents based on this chemical framework (Fahim & Ismael, 2019).
Antimalarial and Antitumor Activities
Investigations into the antimalarial and antitumor activities of sulphonamide derivatives, including those structurally related to this compound, have identified compounds with promising efficacy. Some derivatives exhibited excellent antimalarial activity, characterized by low IC50 values, and significant antitumor activity against various human tumor cell lines. These outcomes highlight the therapeutic potential of these compounds in treating diseases such as malaria and cancer (Fahim & Ismael, 2021).
Cardiac Electrophysiological Activity
N-substituted imidazolylbenzamides and benzene-sulfonamides, closely related to the chemical structure of interest, have been evaluated for their cardiac electrophysiological activity. These compounds have shown promise as selective class III agents, indicating potential applications in treating arrhythmias. This research area could provide insights into developing new treatments for cardiovascular diseases based on the electrophysiological properties of these compounds (Morgan et al., 1990).
Enzyme Inhibition
Several studies have explored the enzyme inhibitory activities of compounds related to this compound. These compounds have been found to inhibit enzymes such as alpha-glucosidase and acetylcholinesterase, suggesting their potential use in treating diseases like diabetes and Alzheimer's disease. The research emphasizes the importance of these compounds in the development of enzyme inhibitors for therapeutic applications (Abbasi et al., 2019).
Mechanism of Action
Future Directions
The future research directions for this compound could be vast, depending on its intended use. If it’s a potential drug, further studies could focus on its pharmacokinetics, pharmacodynamics, and toxicity. If it’s intended for use in materials science, research could focus on its physical properties and potential applications .
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-2-(4-ethylsulfonylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S/c1-2-30(28,29)17-13-11-16(12-14-17)15-22(27)24-19-8-4-3-7-18(19)23-25-20-9-5-6-10-21(20)26-23/h3-14H,2,15H2,1H3,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWAXYZYAOUEWFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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